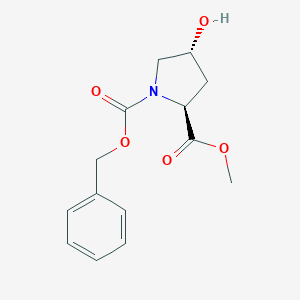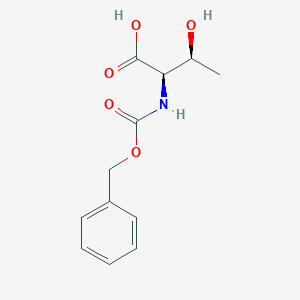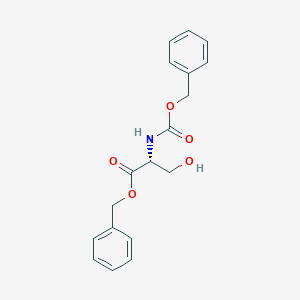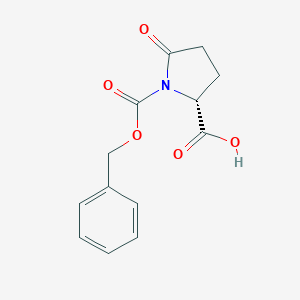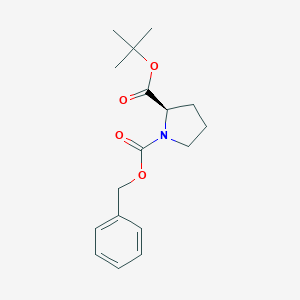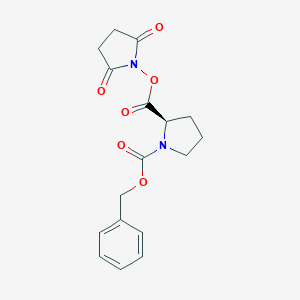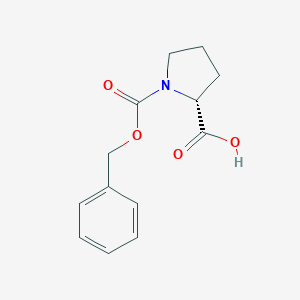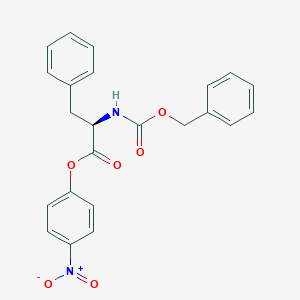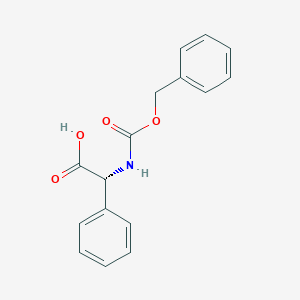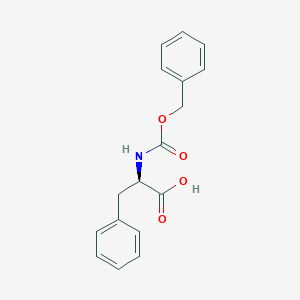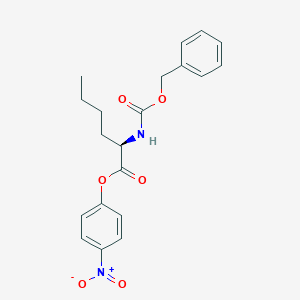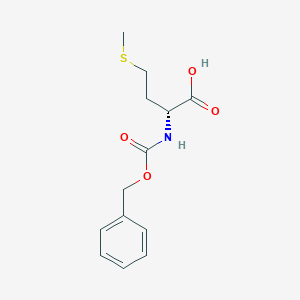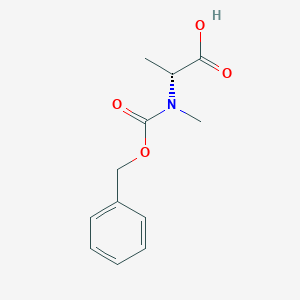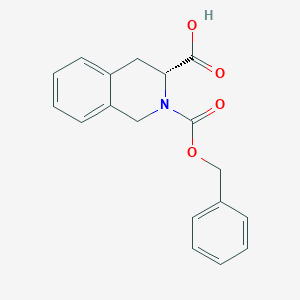
Z-D-Tic-OH
描述
“Z-D-Tic-OH” is a chemical compound with the CAS Number: 146684-74-4 . Its IUPAC name is (3R)-2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid . It has a molecular weight of 311.34 .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H17NO4 . The InChI code for this compound is 1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 311.33200, a density of 1.308g/cm3, and a boiling point of 522.5ºC at 760mmHg . The flash point is 269.8ºC .
科学研究应用
氧化锌基光催化
氧化锌 (ZnO) 已被公认为环境应用(尤其是废水处理)中的强大候选者。ZnO 与黄金标准 TiO2 光催化剂之间的电荷载流子动力学相似性,已将 ZnO 定位为一种有利的替代品。研究工作重点在于通过调整 ZnO 的表面-本体结构来改善其光催化性能,以增强电荷分离并促进活性氧的生成。掺杂外来离子、贵金属沉积和用碳纳米结构改性等策略已成功提高 ZnO 的光活性和稳定性 (Kumar & Rao, 2015)。
基于 TiO2 的 Z 型光催化剂
基于 TiO2 的 Z 型光催化剂因其光生电子-空穴对的低复合率和高光催化效率而备受关注。这些光催化剂已应用于各种环境修复过程中,包括水分解、CO2 还原和有机污染物的降解。Z 型机制允许有效电荷分离,显着提高光催化性能 (Qi 等人,2017)。
通过形貌控制提高光催化性能
已发现 TiO2 的形貌显著影响 Z 型光催化剂的光催化效率。例如,直接 Z 型 g-C3N4/TiO2 光催化剂在污染物降解中显示出增强的光催化活性,这归因于 Z 型机制促进的电荷载流子的有效分离。当使用 TiO2 纳米管时,性能改进尤为显着,这表明 TiO2 形貌对光催化效率的影响 (Jo & Natarajan, 2015)。
钛接触形成到 ZnO 纳米线
对 Ti 接触形成到 ZnO 纳米线的的研究揭示了 TiO2/ZnO 异质结在各种实际应用中的潜力。研究发现,Ti 最初与表面氧物种反应形成 TiO2,进一步沉积导致各种氧化钛,最终形成金属 Ti。此过程影响欧姆接触和整流接触的形成,这对于 ZnO 纳米线在器件中的应用至关重要 (Barnett 等人,2017)。
用于水分解的 TiO2/C3N4 异质结构
开发用于 Z 型整体水分解的 TiO2/C3N4 异质结构代表了可再生资源制氢燃料的重大进步。这些异质结构确保有效分离光生载流子,从而增强光催化析氢。将 WO3 和 BiVO4 作为析氧光催化剂,结合合适的氧化还原介质,实现了整体水分解为 H2 和 O2,突出了 Z 型光催化在可再生能源生产中的潜力 (Yan 等人,2016)。
安全和危害
“Z-D-Tic-OH” is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
(3R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQGUBCAUFBCP-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350872 | |
| Record name | (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146684-74-4 | |
| Record name | (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

